molecular formula C24H26N4O8S B2984176 Methyl 4-(2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate CAS No. 1351590-75-4

Methyl 4-(2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate

Cat. No.: B2984176
CAS No.: 1351590-75-4
M. Wt: 530.55
InChI Key: XVZWFZDLVXLCTK-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate is a structurally complex small molecule featuring:

  • A methyl benzoate core substituted at the para position.
  • An acetamido linker connecting the benzoate to a piperazine ring.
  • A thiazole heterocycle attached to the piperazine via a methyl group, with a furan-2-yl substituent at the 4-position of the thiazole.
  • An oxalate counterion to enhance solubility and stability.

Its synthesis likely involves multi-step reactions, including amide coupling, nucleophilic substitution, and salt formation, as inferred from analogous compounds in the literature (e.g., and ).

Properties

IUPAC Name

methyl 4-[[2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetyl]amino]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S.C2H2O4/c1-29-22(28)16-4-6-17(7-5-16)23-20(27)13-25-8-10-26(11-9-25)14-21-24-18(15-31-21)19-3-2-12-30-19;3-1(4)2(5)6/h2-7,12,15H,8-11,13-14H2,1H3,(H,23,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZWFZDLVXLCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction.

    Formation of the Piperazine Moiety: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Coupling Reactions: The final compound is formed by coupling the thiazole-furan intermediate with the piperazine derivative, followed by esterification to introduce the methyl benzoate group.

    Oxalate Formation: The oxalate salt is formed by reacting the final product with oxalic acid.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the thiazole ring, converting it to dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-(2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It interacts with enzymes and receptors involved in biological pathways.

    Pathways Involved: The compound may inhibit key enzymes in microbial metabolism, leading to antimicrobial effects. It may also interact with cellular receptors to modulate inflammatory responses.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The furan-thiazole-piperazine scaffold balances solubility and target engagement, as seen in analogs like ’s methyl benzoate derivatives .
  • Comparative Pharmacokinetics : Piperazine derivatives with acetamido linkers (e.g., ) show prolonged half-lives (>6 hours in rodent models), suggesting the target compound may share favorable PK profiles .
  • Crystallography : Analogous compounds ( and ) exhibit planar conformations with perpendicular aryl groups, implying the target’s furan-thiazole may adopt similar packing, influencing solid-state stability .

Biological Activity

Methyl 4-(2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into its synthesis, biological mechanisms, and potential therapeutic applications based on diverse sources.

Compound Structure and Synthesis

The compound can be represented by the following molecular formula:

C19H22N4O4SC_{19}H_{22}N_4O_4S

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring : This is achieved by reacting a furan derivative with a thioamide.
  • Attachment of the piperazine group : The thiazole intermediate is reacted with a piperazine derivative.
  • Formation of the carboxamide group : The final step involves treating the compound with an appropriate carboxylic acid derivative.

These steps require careful control of reaction conditions to optimize yield and purity, often confirmed through analytical techniques like NMR and mass spectrometry .

The biological activity of this compound is linked to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer progression, suggesting potential anticancer properties .
  • Antimicrobial Activity : Research indicates that derivatives containing thiazole and furan rings exhibit significant antimicrobial effects against various pathogens .

Case Studies and Research Findings

Several studies have focused on the biological implications of thiazole and furan derivatives:

  • Anticancer Properties : A study highlighted that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents .
  • Antimicrobial Effects : Another research demonstrated that derivatives with similar structural motifs showed promising results against bacterial strains, emphasizing their role as potential antibiotics .
  • Inflammatory Response Modulation : Compounds with related structures have been explored for their ability to modulate inflammatory pathways, which is crucial in diseases such as diabetes and obesity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Type Compound Effect Reference
AnticancerThiazole derivativesCytotoxicity against cancer cells
AntimicrobialFuran-thiazole compoundsInhibition of bacterial growth
Anti-inflammatoryRelated thiazole-furan compoundsModulation of inflammatory response

Q & A

Q. What are the key steps in synthesizing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions, including:

  • Amide coupling : The acetamido linker is formed via coupling between the benzoate derivative and the piperazine-thiazole intermediate. Refluxing in ethanol with a base (e.g., potassium carbonate) is often used for such reactions .
  • Heterocyclic assembly : The thiazole-furan moiety is typically synthesized via cyclization reactions under controlled temperature and solvent conditions (e.g., acetic acid or DMF) .
  • Salt formation : The oxalate counterion is introduced by reacting the free base with oxalic acid in a polar solvent like methanol. Critical factors : Catalyst choice (e.g., triethylamine for amide coupling), solvent polarity, and reaction time significantly impact yield. Column chromatography (e.g., EtOAc/petroleum ether) is commonly used for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Identifies proton environments (e.g., piperazine CH2 groups at ~2.5–3.5 ppm, aromatic protons from furan/thiazole at 6.5–8.5 ppm) and carbon backbone .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the ester and amide, C-N stretches at ~1250 cm⁻¹) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures purity by matching experimental and theoretical C/H/N percentages .

Q. What solvent systems are recommended for solubility testing?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its piperazine and amide groups. For biological assays, prepare stock solutions in DMSO (≤5% v/v) and dilute in aqueous buffers (e.g., PBS). Test solubility incrementally using UV-Vis spectroscopy or dynamic light scattering .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions between the compound’s thiazole-furan moiety and target proteins (e.g., enzymes with hydrophobic pockets). The piperazine group may facilitate hydrogen bonding .
  • MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories in GROMACS) to evaluate binding energy (ΔG) and conformational changes .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors on the oxalate group) for structure-activity relationship (SAR) studies.

Q. How should researchers address contradictory spectral data during structural validation?

  • Cross-validate techniques : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations). For example, unexpected splitting in piperazine signals may indicate conformational flexibility .
  • Alternative synthesis routes : If elemental analysis deviates (>0.3% error), re-synthesize intermediates to rule out impurities (e.g., unreacted starting materials) .
  • X-ray crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in ethanol/water) to obtain definitive structural data .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • pH stability assays : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC. The oxalate salt may enhance stability in acidic conditions .
  • Thermal analysis : Use TGA/DSC to identify decomposition temperatures. Lyophilization is recommended for long-term storage to prevent hydrolysis of the ester group .
  • Light sensitivity : Store in amber vials at –20°C if UV-Vis shows absorbance in the 300–400 nm range (indicative of photoactive groups) .

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